Lys-ala-ala

Descripción general

Descripción

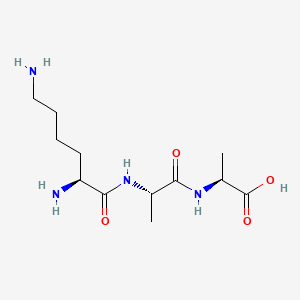

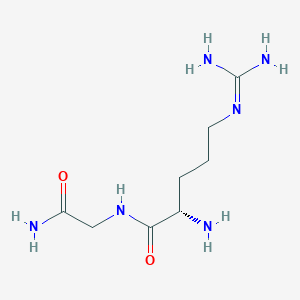

“Lys-ala-ala” is a tripeptide composed of the amino acids lysine, alanine, and alanine . Peptides are compounds consisting of two or more amino acids linked in a chain. The carboxyl group of each acid being joined to the amino group of the next by a bond of the type -OC-NH- .

Synthesis Analysis

The synthesis of peptides like “this compound” involves overcoming two main obstacles. Firstly, a mixture of equal molar amounts of alanine and glycine would generate four different dipeptides: Ala-Ala, Gly-Gly, Ala-Gly, and Gly-Ala . Secondly, carboxylic acids and 1º or 2º-amines do not form amide bonds on mixing, but will generally react by proton transfer to give salts . To overcome these challenges, certain amino and carboxyl groups are protected during the synthesis of a peptide .Molecular Structure Analysis

The molecular structure of peptides like “this compound” can be complex. For example, a study explored the energy landscapes of two unsolvated 20-residue peptides that result from a shift of the position of one amino acid in otherwise the same sequence . The study found that while one peptide was a clear helix seeker, the structure space of the other was more complicated .Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex and depend on the specific conditions and reagents used. For example, a study explored the conformational preferences of 20-residue peptides in isolation and found that the structure space of the peptide was more complicated .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can vary depending on the specific conditions. For example, a study found that the solubility of 15 amino acids and 18 peptides was successfully modelled using the equation of state PC-SAFT .Aplicaciones Científicas De Investigación

Peptide and Protein Cross-linking : Lysyl oxidase, an enzyme responsible for initiating the cross-linking of elastin and collagen, shows varied specificity toward different peptide sequences. Research by Kagan et al. (1984) found that sequences like Ala-Ala-Lys-Ala-Ala significantly influence the enzyme's activity, suggesting a role for such sequences in the regulation of protein cross-linking in biological systems (Kagan et al., 1984).

Material Science and Biodegradability : In the context of materials science, Nagata and Kiyotsukuri (1992) explored the incorporation of amino acids like lysine in nylon-6, demonstrating the impact on the material's properties such as biodegradability. This indicates potential applications of Lys-ala-ala in developing new materials with specific physical and chemical characteristics (Nagata & Kiyotsukuri, 1992).

Pharmaceutical and Medical Research : The tripeptide plays a role in pharmaceutical applications, as seen in a study by Flook et al. (2014), where the modification of peptide linkers, including Lys, influenced the renal uptake of certain radiolabeled peptides. This has implications for improving the specificity and effectiveness of radiopharmaceuticals (Flook et al., 2014).

Biochemical Studies and Enzyme Mechanisms : A study by Sekimoto et al. (1993) on leucine dehydrogenase highlighted the importance of the lysyl residue in enzyme catalysis. Substituting lysine with alanine and other amino acids affected the enzyme's activity, underlining the functional significance of specific amino acid residues in enzymatic reactions (Sekimoto et al., 1993).

Molecular Interactions and DNA Binding : Research on the interaction of DNA with lysine-rich polypeptides, including those containing alanine, by Azorín et al. (1985), suggests that such peptides can maintain or change their conformation upon binding to DNA. This is important for understanding the molecular mechanisms of DNA-protein interactions and could have implications in genetic research and biotechnology (Azorín et al., 1985).

Chirality and Biological Interactions : Thornalley et al. (2018) synthesized self-assembling lipopeptides containing Ala-Lys peptides, demonstrating the effects of chirality on binding to biological polyanions like DNA and heparin. This research has implications for the design of novel biomaterials and drug delivery systems (Thornalley et al., 2018).

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N4O4/c1-7(10(17)16-8(2)12(19)20)15-11(18)9(14)5-3-4-6-13/h7-9H,3-6,13-14H2,1-2H3,(H,15,18)(H,16,17)(H,19,20)/t7-,8-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZIJIFCXUCZHOL-CIUDSAMLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCCN)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

36509-55-4 | |

| Details | Compound: L-Alanine, N-(N-L-lysyl-L-alanyl)-, homopolymer | |

| Record name | L-Alanine, N-(N-L-lysyl-L-alanyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36509-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(2-Methoxyethoxy)-1H-benzimidazol-1-yl]-8-quinolinol](/img/structure/B3261432.png)